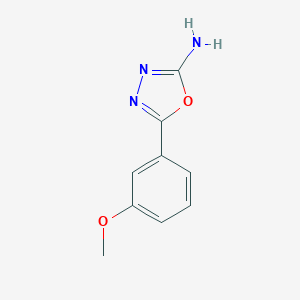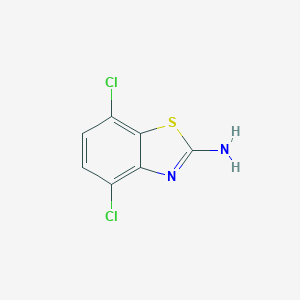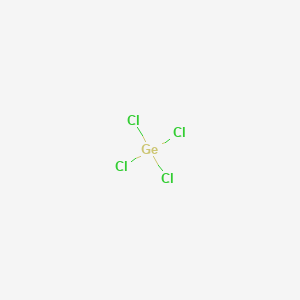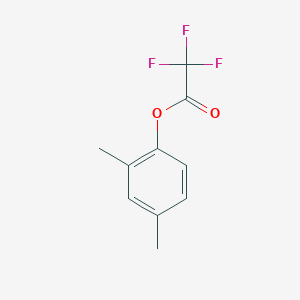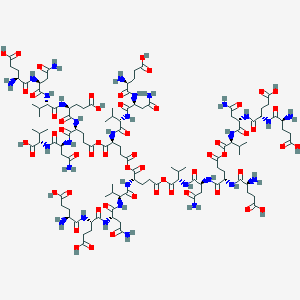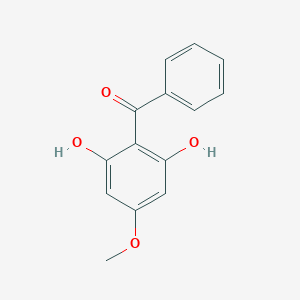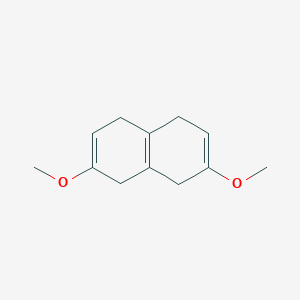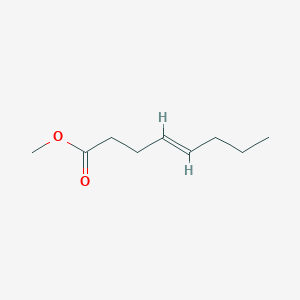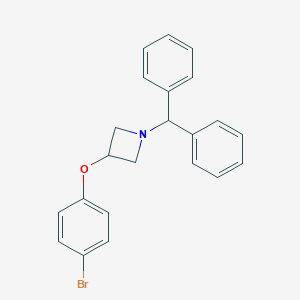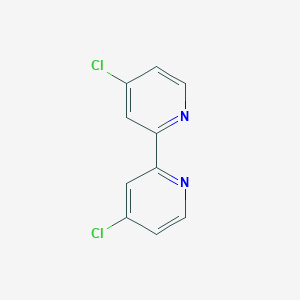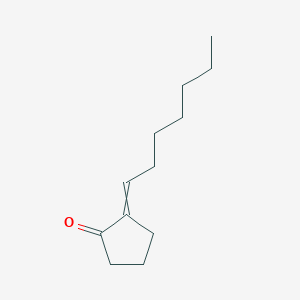
Cyclopentanone, 2-heptylidene-
Übersicht
Beschreibung
“Cyclopentanone, 2-heptylidene-” is an organic compound with the molecular formula C12H20O . It is a derivative of cyclopentanone, which is a cyclic ketone .
Synthesis Analysis
The synthesis of “Cyclopentanone, 2-heptylidene-” involves a reaction between cyclopentanone and n-heptaldehyde in the presence of a sodium hydroxide catalyst and a phase transfer catalyst . The reaction takes place for 8 to 10 hours at a temperature between 50 to 80°C. The pH value is adjusted to be 6 to 7, and methylbenzene is added. The mixture is then stirred at 100 to 120°C until no more water is generated. The final product is obtained through washing and drying .Molecular Structure Analysis
The molecular structure of “Cyclopentanone, 2-heptylidene-” consists of a cyclopentanone core with a heptylidene group attached .Chemical Reactions Analysis
The synthesis of “Cyclopentanone, 2-heptylidene-” involves a mixed aldol condensation reaction . This type of reaction is characterized by the formation of a carbon-carbon bond between two carbonyl compounds, in this case, cyclopentanone and n-heptaldehyde .Wissenschaftliche Forschungsanwendungen
Fragrance Applications
- Fragrance Ingredient Safety : Cyclopentanone derivatives, including 2-heptylcyclopentanone, have been extensively reviewed for their safety as fragrance ingredients. These reviews cover toxicology, dermatology, physical properties, and their effects on skin and mucous membranes (Scognamiglio et al., 2012).
Pharmacological Research
- Anti-Inflammatory and Cytotoxic Activities : Studies on 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides have shown significant anti-inflammatory and analgesic activities, with minimal cytotoxicity. This highlights the potential for medical applications of cyclopentanone derivatives (Haitao Chen et al., 1996).
Photopolymerization and Two-Photon Absorption
- Photopolymerization Sensitizing Efficiency : Certain asymmetrical benzylidene cyclopentanone dyes, derived from cyclopentanone, exhibit significant two-photon absorption properties and high efficiency in photopolymerization, making them valuable in polymer science (Jie Wu et al., 2008).
Chemical Synthesis
- Synthesis of Cyclopentanoid Compounds : Cyclopentanone derivatives are used in synthesizing tricyclic compounds, which have various applications in organic chemistry (E. Amari et al., 1985).
Geochemical Research
- Geochemical Analysis of Shales : Cyclopentanone and its derivatives have been identified as major products in the pyrolysis of organic-rich shales, providing insights into geochemical processes (Chunqing Jiang et al., 2018).
Polymer Degradation
- Polymer Degradation Studies : The effects of cyclopentanone derivatives on the thermal and UV-initiated degradation of polypropylene have been studied, contributing to the understanding of polymer stability (J. Rychlý et al., 2014).
Mosquito Attraction Research
- Mosquito Attractant Effectiveness : Research comparing cyclopentanone to CO2 as a mosquito attractant revealed that cyclopentanone is less effective in the field for mosquito surveillance (Philippe-Janon et al., 2015).
Liquid Crystalline Polymers
- Development of Liquid Crystalline Polymers : Cyclopentanone has been used in synthesizing poly(arylidene-ether)s, which exhibit liquid crystalline properties, relevant in material science (K. Aly & A. Hammam, 2000).
Synthesis of Bioactive Compounds
Synthesis of Anti-Inflammatory and Anti-Tumor Agents : Compounds like 2-(3,5-dimethoxybenzylidene)-cyclopentanone have been synthesized and studied for their potential anti-inflammatory and anti-tumor activities (Ao Gui-zhen, 2010).
Development of Nonlinear Optical Materials : Bis-chalcone derivatives of cyclopentanone have been studied for their second- and third-order nonlinear optical properties, important in optical technologies (M. S. Kiran et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-heptylidenecyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h8H,2-7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNMXJOZTAVFCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=C1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanone, 2-heptylidene- | |
CAS RN |
39189-74-7 | |
| Record name | 2-Heptylidenecyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39189-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanone, 2-heptylidene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-heptylidenecyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

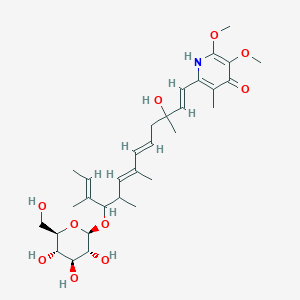
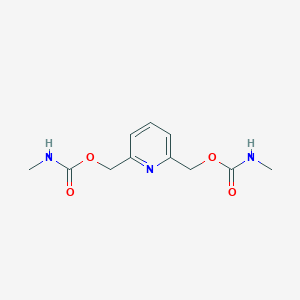
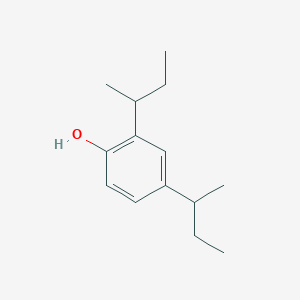
![Spiro[5.5]undecan-2-one](/img/structure/B155468.png)
